Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide
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Overview
Description
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide is a complex organic compound primarily used in the synthesis of β-mannopyranosides . It is characterized by its molecular formula C29H32O6S and a molecular weight of 508.63 g/mol . This compound is notable for its application in carbohydrate chemistry, particularly in the synthesis of glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide typically involves multiple steps. The starting material is often a mannopyranoside derivative, which undergoes benzylation and benzylidene protection to form the intermediate compounds.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thioethers, and substituted mannopyranosides .
Scientific Research Applications
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide involves its role as a glycosyl donor. The compound facilitates the formation of glycosidic bonds through the activation of the anomeric carbon. This activation is typically achieved via the sulfoxide group, which enhances the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside: Lacks the S-oxide group and is used in similar glycosylation reactions.
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside: Another glycosyl donor with applications in the synthesis of GlcNAc-containing oligosaccharides.
Uniqueness
Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide is unique due to its S-oxide group, which provides distinct reactivity and stability compared to its non-oxidized counterparts . This makes it particularly useful in specific glycosylation reactions where enhanced electrophilicity is required.
Properties
IUPAC Name |
(6R,7R,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24?,25-,26+,27-,28?,29-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJJYXGUGPOFD-BCELFKBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)[C@@H]1[C@@H]([C@H]([C@H]2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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